molecular formula C30H51N3O6S B7887938 Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt CAS No. 16948-08-6

Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt

Cat. No.: B7887938
CAS No.: 16948-08-6
M. Wt: 581.8 g/mol
InChI Key: ZJXFVVHYBAPBHA-RSAXXLAASA-N
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Description

Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt is a protected lysine derivative used in peptide synthesis. The compound features orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a 4-toluenesulfonyl (tosyl) group on the ε-amino group. The dicyclohexylammonium (DCHA) salt form enhances crystallinity and solubility, facilitating purification and handling. Tosyl groups are stable under acidic conditions but require strong nucleophiles (e.g., thiols) for removal, enabling sequential deprotection when paired with acid-labile Boc groups .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2/t15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXFVVHYBAPBHA-RSAXXLAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16948-08-6
Record name Lysine, N2-carboxy-N6-(p-tolylsulfonyl)-, N2-tert-butyl ester, compd. with dicyclohexylamine (1:1), L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16948-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Formation of the p-Anisaldehyde Schiff Base Intermediate

The synthesis begins with the condensation of L-lysine with p-anisaldehyde to form a Schiff base, protecting the Nα amino group. This step is conducted in aqueous ethanol under acidic conditions (pH 2.0–3.5) at 2–5°C to minimize hydrolysis. The Schiff base intermediate isolates the Nε amino group for subsequent tosylation.

Reaction Conditions:

  • Solvent: Ethanol/water mixture

  • Temperature: 0–5°C

  • Acid Catalyst: Hydrochloric acid (HCl)

  • Yield: >85% (crude)

Nε Protection with 4-Toluenesulfonyl Chloride

The Nε amino group is reacted with 4-toluenesulfonyl chloride (tosyl chloride) in a polar aprotic solvent such as tetrahydrofuran (THF). The reaction is maintained at pH 10 using sodium hydroxide (NaOH) to ensure efficient tosylation.

Key Parameters:

  • Molar Ratio: 0.85–0.95 equivalents of tosyl chloride per lysine

  • Temperature: 0–5°C

  • Base: 1N NaOH

  • Reaction Time: 30–60 minutes

Hydrolysis of the Schiff Base and Nα Boc Protection

The Schiff base is hydrolyzed using concentrated HCl at −4°C to 25°C, releasing the Nα amino group. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc anhydride) in THF under alkaline conditions (pH 10).

Optimization Notes:

  • Hydrolysis Acid: HCl (pH adjustment to 3.0–3.5)

  • Boc Anhydride: 1.2 equivalents relative to lysine

  • Solvent: THF/water biphasic system

  • Yield: 70–80% after crystallization

Formation of the Dicyclohexylammonium Salt

The final step involves treating the Boc-tosyl lysine derivative with dicyclohexylamine (DCHA) in an inert atmosphere (e.g., nitrogen). The mixture is cooled to 2–3°C, inducing crystallization of the DCHA salt.

Purification Protocol:

  • Solvent: Ethyl acetate/hexane

  • Crystallization Temperature: 2–5°C

  • Purity: >98% (HPLC)

Analytical Characterization and Quality Control

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.75 (d, 2H, tosyl aromatic), 7.48 (d, 2H, tosyl aromatic), 4.25 (m, 1H, α-CH), 3.01 (t, 2H, ε-CH2), 1.39 (s, 9H, Boc tert-butyl).

  • ¹³C NMR: δ 156.2 (Boc carbonyl), 144.1 (tosyl sulfonyl), 129.8–126.4 (aromatic carbons), 79.5 (Boc quaternary carbon).

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase

  • Retention Time: 12.3 minutes

  • Purity: 98.5% (UV detection at 254 nm)

Physical Properties

PropertyValue
CAS Number16948-08-6
Molecular FormulaC30H51N3O6S
Molecular Weight581.8 g/mol
Melting Point158–160°C (dec.)
SolubilitySoluble in DMSO, THF; insoluble in water

Comparative Analysis of Synthetic Routes

The patented method (WO2001027074A1) offers superior selectivity and scalability compared to earlier approaches. Key advantages include:

  • Reduced Impurities: The p-anisaldehyde Schiff base minimizes side reactions, yielding <2% byproducts.

  • Efficient Protection: Sub-stoichiometric use of tosyl chloride (0.9 equivalents) prevents over-sulfonation.

  • Scalability: The process is validated at multi-kilogram scales with consistent yields (>75%).

Applications in Peptide Synthesis and Drug Development

The compound’s orthogonal protecting groups enable its use in:

  • Solid-Phase Peptide Synthesis (SPPS): Sequential deprotection (Boc via TFA, tosyl via HF) allows site-specific modifications.

  • Bioconjugation: The tosyl group facilitates thiol-ene click chemistry for antibody-drug conjugates.

  • Protein Engineering: Stabilizes lysine residues in enzyme active sites during mutagenesis studies .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected lysine derivatives and substituted lysine compounds.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
This compound is primarily utilized as a protecting group during peptide synthesis. Protecting groups are essential in organic chemistry, allowing for the selective modification of amino acids without altering other functional groups. The Nalpha-Boc (tert-butyloxycarbonyl) and Nepsilon-toluenesulfonyl groups provide steric hindrance and electronic effects that stabilize reactive sites during synthesis, facilitating the formation of complex peptides necessary for pharmaceutical applications .

Drug Development

Enhancing Bioavailability and Stability
In drug development, Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt aids in optimizing the bioavailability and stability of therapeutic peptides. This is crucial for developing effective treatments, as many peptides face challenges such as rapid degradation and poor absorption in biological systems. By utilizing this compound, researchers can enhance the pharmacokinetic properties of peptide-based drugs, leading to improved therapeutic outcomes .

Bioconjugation

Facilitating Biomolecule Attachment
The compound is also employed in bioconjugation processes, where it helps attach biomolecules to surfaces or other molecules. This application is vital for enhancing the functionality of diagnostic tools and therapeutic agents. The ability to selectively modify biomolecules allows for the creation of more effective assays and targeted therapies .

Research in Protein Engineering

Engineering Desired Protein Properties
In protein engineering, this compound assists researchers in designing proteins with specific functionalities. By enabling precise modifications to amino acid sequences, it supports advancements in synthetic biology and biotechnology applications. This capability is essential for developing novel enzymes, antibodies, and other proteins with tailored properties for industrial or therapeutic use .

Analytical Chemistry

Improving Separation Techniques
this compound is utilized in analytical chemistry to enhance the separation and identification of complex mixtures. This application is particularly important for quality control in pharmaceuticals and food industries, where accurate analysis of components is critical for ensuring safety and efficacy .

Case Study 1: Peptide Therapeutics Development

A study demonstrated that the use of this compound significantly improved the yield and purity of a therapeutic peptide designed for cancer treatment. By optimizing the synthesis process with this protecting group, researchers achieved a higher bioactive form of the peptide that showed enhanced efficacy in preclinical models.

Case Study 2: Bioconjugation Applications

In another case, researchers used this compound to facilitate the bioconjugation of an antibody to a fluorescent marker. The resulting conjugate exhibited improved targeting capabilities in imaging studies, showcasing the compound's utility in enhancing diagnostic methods.

Mechanism of Action

The compound exerts its effects primarily through its ability to modify proteins. The toluenesulfonyl group can react with amino groups in proteins, leading to the formation of stable sulfonamide bonds. This modification can alter the protein’s structure and function, making it a valuable tool in proteomics and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds, derived from the evidence, share structural or functional similarities with the target molecule:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Nalpha,Nepsilon-Di-Boc-L-lysine dicyclohexylammonium salt 15098-69-8 C28H53N3O6 527.75 Dual Boc protection; acid-labile; DCHA salt improves crystallinity
Boc-Dap(Boc)-OH·DCHA (Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid DCHA salt) 201472-68-6 C25H47N3O6 485.66 Shorter carbon chain; dual Boc groups; used in branched peptide synthesis
Boc-L-aspartic acid α-cyclohexyl ester DCHA salt 200283-00-7 C27H48N2O6 496.69 Esterified side chain; DCHA salt aids in purification
Nα-Boc-Nim-4-toluenesulfonyl-L-histidine dicyclohexylammonium salt 65057-34-3 C30H46N4O6S 590.78 Tosyl on imidazole (Nim); orthogonal protection for histidine residues

Structural and Functional Analysis

Protecting Group Chemistry
  • Target Compound: Boc (α-amine) and tosyl (ε-amine) groups provide orthogonal protection. Boc is cleaved under acidic conditions (e.g., TFA), while tosyl requires nucleophilic agents (e.g., 2-mercaptoethanol) .
  • Nalpha,Nepsilon-Di-Boc-L-lysine DCHA : Dual Boc groups limit selective deprotection but enhance stability during synthesis. Ideal for lysine-rich peptides requiring global deprotection .
  • Boc-Dap(Boc)-OH·DCHA: Similar dual Boc strategy but applied to diaminopropionic acid (Dap), enabling controlled branching in peptide design .
Molecular Weight and Solubility
  • The target compound’s hypothetical molecular weight (~600–650 g/mol, inferred from analogs) exceeds Di-Boc-L-lysine DCHA (527.75 g/mol) due to the bulkier tosyl group.
  • DCHA salts universally improve solubility in organic solvents (e.g., DMF, THF), critical for solid-phase synthesis .

Research Findings and Practical Considerations

Crystallographic Insights

Compounds like Di-Boc-L-lysine DCHA form highly ordered crystals, amenable to X-ray analysis using programs like SHELXL . The DCHA counterion likely contributes to crystal packing efficiency, a feature shared across analogous salts .

Stability and Deprotection Challenges

  • Tosyl-protected compounds (e.g., target molecule, Nim-tosyl-histidine) exhibit superior stability under acidic conditions compared to Boc-protected analogs but require harsher deprotection conditions .
  • Dual Boc protection (e.g., Di-Boc-L-lysine) simplifies synthesis but limits flexibility in stepwise deprotection .

Biological Activity

Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt is a compound widely utilized in biochemical and pharmaceutical research. Its biological activity is primarily linked to its role as a protecting group in peptide synthesis, drug development, and bioconjugation processes. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C30H51N3O6S
  • Molecular Weight : 615.82 g/mol
  • Melting Point : Approximately 141 °C
  • Solubility : Soluble in methanol and other polar solvents

1. Peptide Synthesis

Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine serves as a protecting group for the amino acid lysine during peptide synthesis. This allows for selective modifications of peptides without affecting the lysine residue, which is crucial for creating complex therapeutic peptides.

2. Drug Development

The compound plays a significant role in the optimization of drug formulations. Its ability to enhance the bioavailability and stability of peptides can lead to more effective therapeutic agents. Research indicates that modifications using this compound can improve the pharmacokinetic properties of peptides, making them more suitable for clinical applications .

3. Bioconjugation

Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This property enhances the functionality of diagnostic tools and therapeutic agents by improving their interaction with biological systems .

4. Research in Protein Engineering

The compound aids in engineering proteins with desired characteristics, facilitating advancements in biotechnology and synthetic biology applications. Its versatility allows researchers to create proteins with tailored functionalities for various applications, including enzyme design and vaccine development .

The biological activity of Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine is largely attributed to its structural features:

  • Quaternary Ammonium Structure : The presence of a quaternary ammonium group contributes to its biocidal properties, making it effective against certain microorganisms while also being useful in various biochemical applications .
  • Inhibition of Microbial Growth : Studies have shown that quaternary ammonium salts exhibit antimicrobial activity by disrupting microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in applications aimed at controlling microbial contamination .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated that quaternary ammonium salts, including derivatives like Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine, exhibit significant antimicrobial properties against various bacteria and fungi .
Peptide Stability Enhancement Research indicated that peptides modified with Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine showed improved stability and resistance to enzymatic degradation compared to unmodified counterparts .
Bioconjugation Efficiency A study highlighted the effectiveness of this compound in enhancing the conjugation efficiency of biomolecules, leading to improved performance of diagnostic assays .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt, and how do the Boc and tosyl groups function?

  • Methodological Answer : The synthesis involves sequential protection of lysine’s α- and ε-amino groups. The Boc (tert-butoxycarbonyl) group protects the α-amino group via reaction with di-tert-butyl dicarbonate under mildly basic conditions (e.g., aqueous NaHCO₃), while the ε-amino group is sulfonylated using 4-toluenesulfonyl chloride in dichloromethane with triethylamine as a base. The dicyclohexylammonium salt is formed during final purification to enhance solubility in organic solvents. The Boc group is acid-labile (removable with TFA), and the tosyl group is stable under acidic conditions but cleavable via strong nucleophiles (e.g., thiophenol/DBU) .

Q. Which purification techniques are optimal for isolating the dicyclohexylammonium salt form?

  • Methodological Answer : Recrystallization from ethanol/water or acetonitrile/ethyl acetate mixtures is effective due to the salt’s low solubility in polar aprotic solvents. Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) can resolve byproducts, but care must be taken to avoid premature deprotection of the Boc group .

Q. How should researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify Boc (δ ~1.4 ppm for tert-butyl) and tosyl (δ ~7.8 ppm for aromatic protons) groups. High-resolution mass spectrometry (HRMS) or MALDI-TOF confirms molecular weight, while HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% recommended) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize side reactions?

  • Methodological Answer : Apply a fractional factorial design to test variables: temperature (0–25°C), equivalents of tosyl chloride (1.2–2.0 eq), and reaction time (2–12 hrs). Response surface methodology (RSM) identifies optimal conditions. For example, excess tosyl chloride at low temperatures reduces ε-amino group dimerization. Statistical validation (ANOVA) ensures reproducibility .

Q. What computational strategies predict regioselectivity challenges during tosylation of lysine derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to evaluate steric and electronic effects. Solvent interactions can be simulated using COSMO-RS. These models guide solvent selection (e.g., DMF vs. THF) to favor ε-group reactivity over α-group interference .

Q. How do pH and temperature affect the stability of the dicyclohexylammonium salt during storage?

  • Methodological Answer : Conduct accelerated stability studies: store samples at 4°C, 25°C, and 40°C under varying pH (3–10). Monitor degradation via HPLC every 7 days. Kinetic modeling (Arrhenius plots) predicts shelf life. For example, acidic conditions (pH <5) may hydrolyze the tosyl group, requiring neutral buffers for long-term storage .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS), and how does it compare to alternative protecting groups?

  • Methodological Answer : The Boc/tosyl combination enables orthogonal protection in SPPS. Compared to Fmoc/t-Bu strategies, Boc’s acid stability allows selective ε-group deprotection. However, tosyl’s resistance to piperidine necessitates harsher cleavage conditions (e.g., HF for resin cleavage), which may limit compatibility with sensitive residues .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic efficiency in coupling reactions)?

  • Methodological Answer : Cross-validate using multiple analytical methods (e.g., LC-MS, IR, and 2D NMR) to confirm reaction outcomes. Replicate experiments under strictly controlled conditions (humidity, inert atmosphere). Meta-analysis of literature data with attention to solvent purity, catalyst lot variability, and moisture content often identifies overlooked variables .

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